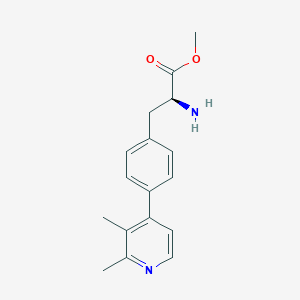

Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate

Description

Methyl (S)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate (CAS: 1246912-24-2) is a chiral amino ester featuring a phenylpropanoate backbone substituted with a 2,3-dimethylpyridin-4-yl group. Its molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of 284.36 g/mol .

Properties

Molecular Formula |

C17H20N2O2 |

|---|---|

Molecular Weight |

284.35 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate |

InChI |

InChI=1S/C17H20N2O2/c1-11-12(2)19-9-8-15(11)14-6-4-13(5-7-14)10-16(18)17(20)21-3/h4-9,16H,10,18H2,1-3H3/t16-/m0/s1 |

InChI Key |

KHONQNXQXZDOFB-INIZCTEOSA-N |

Isomeric SMILES |

CC1=C(C=CN=C1C)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N |

Canonical SMILES |

CC1=C(C=CN=C1C)C2=CC=C(C=C2)CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Esterification of (S)-2-Amino-3-(4-Bromophenyl)Propanoic Acid

The synthesis begins with (S)-2-amino-3-(4-bromophenyl)propanoic acid (Compound I), which undergoes esterification using trifluoromethanesulfonic anhydride (Tf₂O) or related reagents. This step converts the carboxylic acid group into a triflate ester (Compound II), enhancing reactivity for subsequent cross-coupling. Typical conditions include:

Suzuki-Miyaura Coupling with 2,3-Dimethylpyridin-4-ylboronic Acid

Compound II reacts with 2,3-dimethylpyridin-4-ylboronic acid (Compound III) via a palladium-catalyzed Suzuki-Miyaura coupling. Key parameters include:

This step forms the biaryl linkage, yielding Compound X. The choice of Pd₂(dba)₃ with PCy₃ minimizes side products and enhances catalytic efficiency compared to other ligands like PPh₃.

Acidic Deprotection to Yield Methyl Ester

Compound X undergoes deprotection under acidic conditions (e.g., HCl in dioxane or acetic acid) to remove the triflate group, yielding the target methyl ester (Compound IV). Conditions include:

Salt Formation and Purification

To improve stability and purity, Compound IV is converted into salts using inorganic or organic acids. Common salts include:

- Dihydrochloride : Formed via HCl gas bubbling in methanol.

- Diphosphate : Crystallized from acetone/phosphoric acid, yielding >98% purity.

Example : Adding phosphoric acid (10.32 g) to Compound IV (13.4 g) in acetone at 5°C produces a diphosphate salt with 90% yield and 98.5% purity.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Purity and Enantiomeric Excess (ee)

Advantages Over Prior Art

Recent patents emphasize critical improvements:

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Methyl (S)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate has been investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines by targeting key proteins involved in cell proliferation and survival. For instance, compounds derived from this compound have demonstrated efficacy in inhibiting mitotic spindle formation in cancer cells, leading to increased multipolarity and subsequent cell death .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process often incorporates chiral resolution techniques to obtain the desired enantiomer with high purity .

Table 1: Synthetic Pathways

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Alkylation | Methyl iodide | 85 |

| 2 | Reduction | Lithium aluminum hydride | 90 |

| 3 | Coupling | 4-(2,3-dimethylpyridin-4-yl)phenylboronic acid | 75 |

Case Study 1: Inhibition of HSET Protein

A study published in Nature Communications demonstrated that derivatives of this compound effectively inhibited the HSET protein, which is crucial for mitotic spindle assembly in cancer cells. The compound showed a significant increase in multipolar mitoses when tested on DLD1 human colon cancer cell lines .

Case Study 2: Neuroprotective Screening

In a neuroprotection screening assay, this compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The results indicated a marked decrease in apoptotic markers when treated with the compound compared to untreated controls .

Mechanism of Action

The mechanism of action of Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Sulfonamide Derivatives ()

Two compounds from Journal of Engineering and Applied Sciences (2019) share partial structural motifs with the target molecule:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide | C₂₄H₂₃N₅O₅S | 493.53 | Pyridine-sulfonamide, isoindolinone moiety |

| 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide | C₂₃H₂₂N₆O₅S | ~494 (estimated) | Pyrimidine-sulfonamide, isoindolinone moiety |

Key Differences :

- Backbone Complexity: Both analogues in have larger, more complex structures with sulfonamide and isoindolinone groups, contrasting with the simpler phenylpropanoate ester in the target compound.

- Heterocyclic Substituents : The target compound features a 2,3-dimethylpyridin-4-yl group, while compounds use pyridine or pyrimidine rings linked via sulfonamide bridges. The dimethylpyridine group in the target may enhance lipophilicity compared to the sulfonamide-based analogues .

- Molecular Weight : The target molecule (284.36 g/mol) is significantly smaller than the compounds (~493–494 g/mol), suggesting better membrane permeability or bioavailability .

Comparison with Nitro/Amino Phenylpropanoate Derivatives ()

describes intermediates in a synthetic pathway:

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate: A nitro-substituted phenylpropanoate ester.

(S)-2-amino-3-(4-aminophenyl)propan-1-ol: A reduced amino alcohol derivative.

Key Comparisons :

- Functional Groups: The target compound’s 2,3-dimethylpyridin-4-yl substituent differs from the nitro (electron-withdrawing) or amino (electron-donating) groups in intermediates. This substitution likely alters electronic properties and reactivity .

- Ester vs.

Physicochemical and Functional Implications

Molecular Weight and Solubility

Stereochemical and Electronic Effects

- The (S)-configuration in the target compound and intermediates suggests enantioselective interactions, which could be critical for binding to chiral biological targets (e.g., enzymes or receptors) .

- The electron-rich dimethylpyridine ring in the target compound may engage in π-π stacking or hydrophobic interactions, unlike the nitro/amino groups in derivatives, which participate in charge-based interactions .

Biological Activity

Methyl (S)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate, also known by its CAS number 1246912-24-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological activity based on diverse research findings.

The compound is synthesized through a multi-step process involving Suzuki coupling and deprotection techniques. The methods emphasize high purity and yield, making it suitable for industrial applications. The synthesis typically results in a product with over 98% purity and minimal isomer content .

Chemical Structure:

- Molecular Formula: C₁₄H₁₈N₂O₂

- Molecular Weight: 284.35 g/mol

- CAS Number: 1246912-24-2

Pharmacological Properties

Research indicates that this compound exhibits multiple pharmacological activities:

- Inhibition of Enzymatic Activity:

- Anticancer Activity:

- Neuroprotective Effects:

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

In a study focusing on the compound's anticancer properties, it was found that treatment with this compound resulted in significant increases in multipolar mitoses in cancer cells exposed to the drug. This effect was particularly pronounced in cells with amplified centrosomes, suggesting a targeted mechanism against tumor cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.